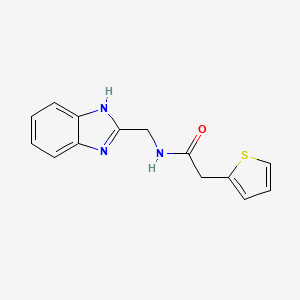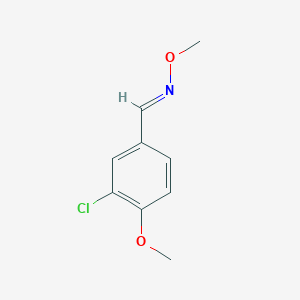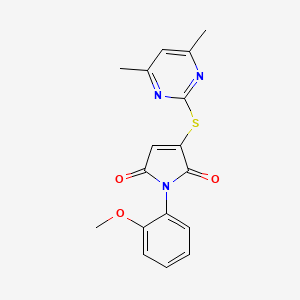![molecular formula C30H35N5O4 B11049505 8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11049505.png)
8-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,4-dimetoxi-fenil)-7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona es un complejo compuesto orgánico conocido por sus características estructurales únicas y sus aplicaciones potenciales en diversos campos científicos. Este compuesto pertenece a la clase de las imidazo[2,1-f]purinas, que son conocidas por sus diversas actividades biológicas y posibles usos terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-(2,4-dimetoxi-fenil)-7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona normalmente implica reacciones orgánicas de varios pasos
Formación del núcleo Imidazo[2,1-f]purina: Esta etapa implica la ciclación de precursores adecuados en condiciones ácidas o básicas. Los reactivos comunes incluyen derivados de la formamida y los aldehídos.
Reacciones de sustitución: Los grupos 2,4-dimetoxi-fenil y 4-heptilfenil se introducen mediante reacciones de sustitución, a menudo utilizando precursores halogenados y reacciones de acoplamiento catalizadas por paladio.
Modificaciones finales: Las etapas finales pueden incluir metilación y otras modificaciones para obtener los grupos funcionales deseados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo imidazo[2,1-f]purina, alterando potencialmente sus propiedades electrónicas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila y nucleófila, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Precursores halogenados con catalizadores de paladio para reacciones de acoplamiento.
Principales productos
Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, se estudia la 8-(2,4-dimetoxi-fenil)-7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona por su potencial como molécula bioactiva. Puede exhibir propiedades como la inhibición enzimática, la modulación de receptores o la actividad antimicrobiana.
Medicina
Las posibles aplicaciones terapéuticas del compuesto son de gran interés. Puede servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas, como el cáncer, las enfermedades infecciosas o los trastornos neurológicos.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de la 8-(2,4-dimetoxi-fenil)-7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona implica su interacción con dianas moleculares específicas. Estas pueden incluir enzimas, receptores o ácidos nucleicos. La estructura del compuesto le permite encajar en sitios activos o bolsas de unión, modulando la actividad de estas dianas e influyendo en diversas vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
8-(2,4-dimetoxi-fenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona: Carece del grupo 4-heptilfenil, lo que puede alterar su actividad biológica.
7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona: Carece del grupo 2,4-dimetoxi-fenil, lo que afecta a su reactividad química.
Singularidad
La presencia de los grupos 2,4-dimetoxi-fenil y 4-heptilfenil en la 8-(2,4-dimetoxi-fenil)-7-(4-heptilfenil)-1,3-dimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona proporciona una combinación única de propiedades electrónicas y estéricas. Esto la hace diferente de otros compuestos similares y potencialmente más versátil en sus aplicaciones.
Propiedades
Fórmula molecular |
C30H35N5O4 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
6-(2,4-dimethoxyphenyl)-7-(4-heptylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H35N5O4/c1-6-7-8-9-10-11-20-12-14-21(15-13-20)24-19-34-26-27(32(2)30(37)33(3)28(26)36)31-29(34)35(24)23-17-16-22(38-4)18-25(23)39-5/h12-19H,6-11H2,1-5H3 |
Clave InChI |
QMIJAALMNVLTIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=C(C=C(C=C5)OC)OC)N(C(=O)N(C4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11049429.png)
![Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11049432.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)

![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)

![3-(2-Chlorophenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049471.png)

![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-hydroxy-1-(3-hydroxypropyl)-4-[(4-methoxyphenyl)carbonyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049481.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
